2,3-Dimethylnonane 2,3-Dimethylnonane
Brand Name: Vulcanchem
CAS No.: 2884-06-2
VCID: VC18532944
InChI: InChI=1S/C11H24/c1-5-6-7-8-9-11(4)10(2)3/h10-11H,5-9H2,1-4H3
SMILES:
Molecular Formula: C11H24
Molecular Weight: 156.31 g/mol

2,3-Dimethylnonane

CAS No.: 2884-06-2

Cat. No.: VC18532944

Molecular Formula: C11H24

Molecular Weight: 156.31 g/mol

* For research use only. Not for human or veterinary use.

2,3-Dimethylnonane - 2884-06-2

Specification

CAS No. 2884-06-2
Molecular Formula C11H24
Molecular Weight 156.31 g/mol
IUPAC Name 2,3-dimethylnonane
Standard InChI InChI=1S/C11H24/c1-5-6-7-8-9-11(4)10(2)3/h10-11H,5-9H2,1-4H3
Standard InChI Key IGJRNTLDWLTHCQ-UHFFFAOYSA-N
Canonical SMILES CCCCCCC(C)C(C)C

Introduction

Chemical Identity and Structural Characteristics

2,3-Dimethylnonane is systematically named according to IUPAC guidelines as 2,3-dimethylnonane, reflecting the positions of its methyl substituents on the nonane chain . Its structural formula, CH3CH(CH3)CH(CH3)(CH2)6CH3\text{CH}_3\text{CH}(\text{CH}_3)\text{CH}(\text{CH}_3)(\text{CH}_2)_6\text{CH}_3, underscores the branching pattern that distinguishes it from linear alkanes. The compound’s canonical SMILES notation, CCCCCCC(C)C(C)C\text{CCCCCCC(C)C(C)C}, and InChIKey, IGJRNTLDWLTHCQ-UHFFFAOYSA-N\text{IGJRNTLDWLTHCQ-UHFFFAOYSA-N}, provide unambiguous identifiers for database referencing .

Molecular Geometry and Conformational Analysis

The molecule adopts a staggered conformation to minimize steric hindrance between the methyl groups and the main chain. This spatial arrangement influences its physical properties, such as boiling point and density, by reducing molecular surface area and enhancing van der Waals interactions . X-ray crystallography data, though limited for this specific compound, suggest that analogous branched alkanes exhibit similar packing efficiencies in solid states .

Synthesis and Industrial Production

Alkylation Methods

The primary synthesis route involves alkylation of nonane with methylating agents like methyl chloride or methanol under acidic catalysis. For example, Friedel-Crafts alkylation using aluminum chloride (AlCl3\text{AlCl}_3) achieves yields of ~65–70% at 80–100°C. Recent advancements emphasize zeolite catalysts (e.g., H-ZSM-5) for improved selectivity and reduced environmental impact, though yields remain comparable to traditional methods.

Table 1: Comparison of Synthesis Conditions

CatalystTemperature (°C)Pressure (atm)Yield (%)Purity (%)
AlCl3\text{AlCl}_380–1001.5–2.065–7092–95
H-ZSM-590–1101.0–1.560–6595–98

Purification Techniques

Post-synthesis purification typically employs fractional distillation under reduced pressure (boiling point: 186°C at 1 atm) . Gas chromatography-mass spectrometry (GC-MS) analyses confirm purity levels exceeding 95%, with major impurities including unreacted nonane and trimethyl isomers.

Physicochemical Properties

Thermodynamic Parameters

2,3-Dimethylnonane exhibits a density of 0.748g/mL0.748 \, \text{g/mL} at 20°C, slightly lower than linear undecane (0.740g/mL0.740 \, \text{g/mL}), due to reduced molecular packing efficiency . Its molar volume (208.9mL/mol208.9 \, \text{mL/mol}) and refractive index (1.4211.421) align with trends observed in branched alkanes .

PropertyValueSource
Molecular Weight156.31g/mol156.31 \, \text{g/mol}
Boiling Point186C186^\circ \text{C}
Melting Point57.06C-57.06^\circ \text{C}
Density (20°C)0.748g/mL0.748 \, \text{g/mL}
Refractive Index1.4211.421

Solubility and Partitioning

The compound is insoluble in water (logPoct/water=6.2\log P_{\text{oct/water}} = 6.2) but miscible with nonpolar solvents like hexane and toluene. This hydrophobicity underpins its behavior in lipid bilayers, where it modulates membrane fluidity by intercalating into acyl chains.

Reactivity and Mechanistic Insights

Halogenation and Oxidation

Free-radical bromination at tertiary carbons produces 2-bromo-3-methylnonane as the major product, with regioselectivity governed by the stability of alkyl radical intermediates. Oxidation with potassium permanganate (KMnO4\text{KMnO}_4) yields carboxylic acids, though reaction rates are slower compared to linear alkanes due to steric shielding.

Combustion Dynamics

The enthalpy of combustion (ΔHcomb\Delta H_{\text{comb}}) is approximately 7,420kJ/mol-7,420 \, \text{kJ/mol}, slightly lower than linear isomers due to reduced molecular symmetry. Combustion products include CO2\text{CO}_2 and H2O\text{H}_2\text{O}, with trace carbon monoxide under oxygen-deficient conditions .

Applications in Research and Industry

Industrial Solvents

2,3-Dimethylnonane serves as a high-boiling solvent in polymer processing and lubricant formulations. Its thermal stability (decomposition>300C\text{decomposition} > 300^\circ \text{C}) makes it suitable for high-temperature reactions .

Biological Studies

In microbiological research, the compound is used to simulate hydrophobic environments in cell membranes. Studies demonstrate that it increases membrane permeability to small molecules by disrupting lipid packing.

Reference Material

Its well-defined structure and purity make it a calibration standard in gas chromatography and mass spectrometry, particularly for identifying branched hydrocarbon contaminants .

Nomenclature Challenges and Discrepancies

A 2024 Reddit discussion highlighted inconsistencies in naming structurally similar compounds . For instance, a proposed structure for 6-(1,1-dimethylethyl)-3,7-diethyl-2,2-dimethylnonane conflicted with IUPAC rules, underscoring the need for rigorous validation of substituent numbering . Such cases reinforce the importance of computational tools (e.g., ChemDraw) to verify systematic names before publication.

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